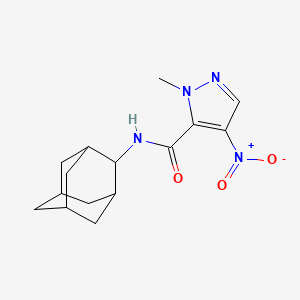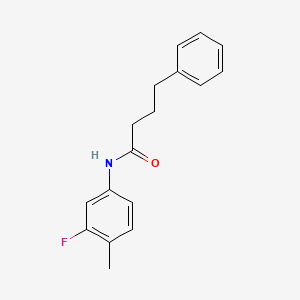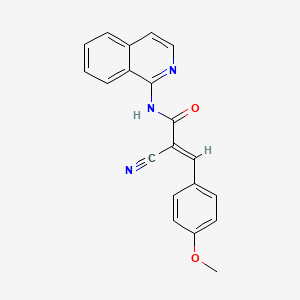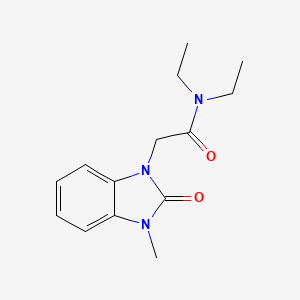![molecular formula C12H11BrN4O2 B5702729 N~3~-[2-(AMINOCARBONYL)PHENYL]-4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B5702729.png)
N~3~-[2-(AMINOCARBONYL)PHENYL]-4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-[2-(AMINOCARBONYL)PHENYL]-4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields This compound features a pyrazole ring substituted with a bromine atom, a methyl group, and a carboxamide group
Preparation Methods
The synthesis of N3-[2-(AMINOCARBONYL)PHENYL]-4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the bromine atom via halogenation. The carboxamide group is then introduced through amidation reactions, and the aminocarbonyl group is attached using carbamoylation techniques. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
N~3~-[2-(AMINOCARBONYL)PHENYL]-4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide or potassium cyanide.
Amidation: The carboxamide group can undergo further amidation reactions to form more complex amides.
Scientific Research Applications
N~3~-[2-(AMINOCARBONYL)PHENYL]-4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N3-[2-(AMINOCARBONYL)PHENYL]-4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity by forming stable complexes. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The specific pathways affected depend on the biological context and the target molecules involved.
Comparison with Similar Compounds
N~3~-[2-(AMINOCARBONYL)PHENYL]-4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with similar compounds such as:
N-[2-(AMINOCARBONYL)PHENYL]-4-CHLORO-3-NITROBENZENECARBOXAMIDE: Similar structure but with different substituents, leading to variations in reactivity and applications.
N-[2-(AMINOCARBONYL)PHENYL]-3,5-DICHLORO-2-METHOXYBENZAMIDE:
N-[2-(AMINOCARBONYL)PHENYL]-2,4-DICHLOROBENZAMIDE: Shares the aminocarbonylphenyl moiety but differs in other substituents, influencing its properties and applications.
The uniqueness of N3-[2-(AMINOCARBONYL)PHENYL]-4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
4-bromo-N-(2-carbamoylphenyl)-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4O2/c1-17-6-8(13)10(16-17)12(19)15-9-5-3-2-4-7(9)11(14)18/h2-6H,1H3,(H2,14,18)(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISYRMJSVSXJPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC=CC=C2C(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-METHOXY-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]BENZENE-1-SULFONAMIDE](/img/structure/B5702647.png)
![N-(2-methylbenzyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5702651.png)

![2-[(5-ethyl-3-thienyl)carbonyl]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B5702664.png)


![1-Benzyl-3-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B5702690.png)

![N-(2-ethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5702699.png)
![[(E)-[5-(4-bromophenyl)-2-(2-cyanoethyl)pyrazol-3-yl]methylideneamino]thiourea](/img/structure/B5702713.png)
![6,12,18,23-Tetraoxatetraspiro[4.2.1.2.413.210.28.25]tricosan-9-one](/img/structure/B5702716.png)

![2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)ethyl]-2-methylpropanamide](/img/structure/B5702755.png)
![N-[1-(aminocarbonyl)-2-phenylvinyl]-2-chlorobenzamide](/img/structure/B5702759.png)
